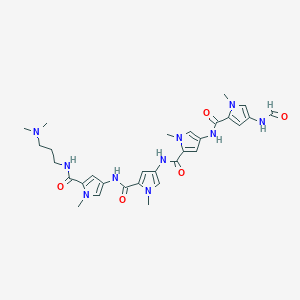
Antibiotic P 4+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic P 4+ is a novel antibiotic that has shown promising results in various scientific studies. This antibiotic belongs to the class of polyene macrolides and is produced by Streptomyces sp. The unique chemical structure of P 4+ makes it an attractive candidate for further research on its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of P 4+ involves binding to the cell membrane of the target microorganism, causing disruption of the membrane structure and leading to cell death. P 4+ has a unique chemical structure that allows it to bind to the membrane of the microorganism selectively. This mechanism of action is different from other antibiotics that target intracellular processes of the microorganism.
Efectos Bioquímicos Y Fisiológicos
P 4+ has been shown to have a low toxicity profile in animal studies. It does not cause any significant adverse effects on the liver and kidney functions. However, P 4+ can cause some minor side effects such as gastrointestinal disturbances, headache, and rash. It is important to note that these side effects are mild and do not pose any significant health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P 4+ has several advantages for laboratory experiments. It has a broad spectrum of activity against various microorganisms, making it useful for studying the effects of antibiotics on different bacterial and fungal species. The unique mechanism of action of P 4+ also makes it an attractive candidate for further research on the development of new antibiotics. However, P 4+ has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for synthesis and purification, making it difficult to obtain in large quantities. Additionally, the high cost of production limits its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on P 4+. One area of interest is the development of new derivatives of P 4+ with improved activity and lower toxicity. Another area of research is the study of the mechanism of action of P 4+ at the molecular level. This research could lead to the development of new antibiotics that target the cell membrane of microorganisms. Additionally, the use of P 4+ in combination with other antibiotics could be explored to enhance the effectiveness of antimicrobial therapy.
Conclusion:
Antibiotic P 4+ is a promising antibiotic that has shown potent activity against various microorganisms. Its unique chemical structure and mechanism of action make it an attractive candidate for further research on the development of new antibiotics. The future directions for research on P 4+ include the development of new derivatives, the study of its mechanism of action, and the exploration of its use in combination with other antibiotics.
Métodos De Síntesis
P 4+ is synthesized by the fermentation of Streptomyces sp. The production process involves the cultivation of the bacteria in a suitable medium, followed by the extraction of the antibiotic using various chemical and physical methods. The purification of P 4+ is done using chromatography techniques such as high-performance liquid chromatography (HPLC) and flash chromatography.
Aplicaciones Científicas De Investigación
P 4+ has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi. It has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It also exhibits activity against some Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. P 4+ has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
Número CAS |
107561-34-2 |
|---|---|
Nombre del producto |
Antibiotic P 4+ |
Fórmula molecular |
C30H38N10O5 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C30H38N10O5/c1-36(2)9-7-8-31-27(42)23-11-20(15-38(23)4)33-29(44)25-13-22(17-40(25)6)35-30(45)26-12-21(16-39(26)5)34-28(43)24-10-19(32-18-41)14-37(24)3/h10-18H,7-9H2,1-6H3,(H,31,42)(H,32,41)(H,33,44)(H,34,43)(H,35,45) |
Clave InChI |
HRYYRWHUEFWPHE-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |
Otros números CAS |
107561-34-2 |
Sinónimos |
1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)propyl)amino)carbon yl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(((4-(formylamino)-1-methyl-1H-pyr rol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-met hyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



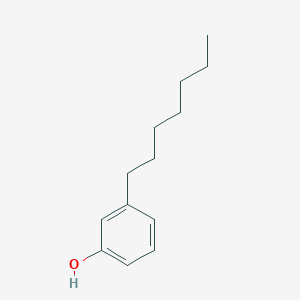
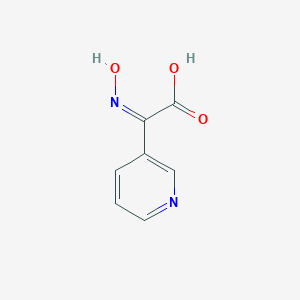
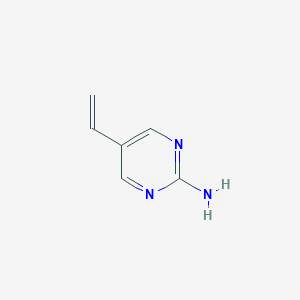
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
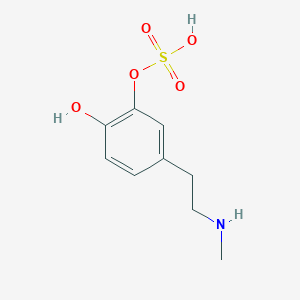
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
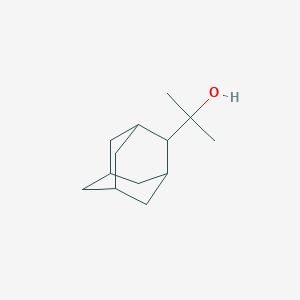
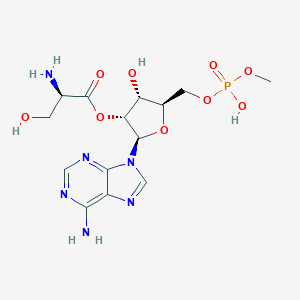
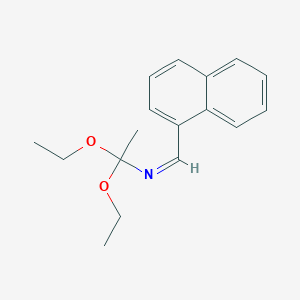
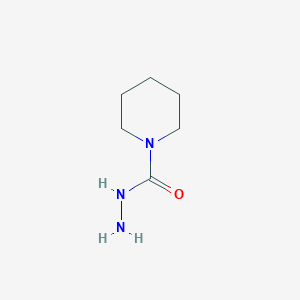
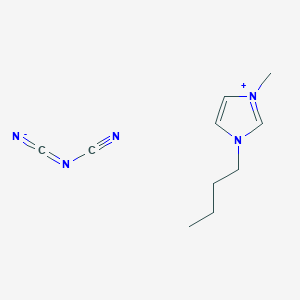
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
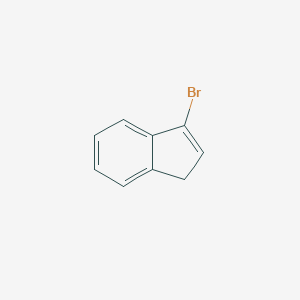
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)